Ethyl 4-isobutoxy-3-methylbenzofuran-2-carboxylate
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Overview
Description
Ethyl 4-isobutoxy-3-methylbenzofuran-2-carboxylate is a chemical compound with the molecular formula C₁₆H₂₀O₄ and a molecular weight of 276.33 g/mol . This compound belongs to the benzofuran class, which is known for its diverse biological activities and applications in various fields of research and industry.
Preparation Methods
The synthesis of Ethyl 4-isobutoxy-3-methylbenzofuran-2-carboxylate involves several steps. One common synthetic route includes the following steps:
Formation of the benzofuran core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the isobutoxy group: This step involves the alkylation of the benzofuran core with isobutyl bromide in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4-isobutoxy-3-methylbenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-isobutoxy-3-methylbenzofuran-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-isobutoxy-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Ethyl 4-isobutoxy-3-methylbenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 4-isobutoxybenzofuran-2-carboxylate: Similar structure but lacks the methyl group, which may affect its biological activity and chemical properties.
Mthis compound: Similar structure but has a methyl ester instead of an ethyl ester, which may influence its reactivity and solubility.
4-Isobutoxy-3-methylbenzofuran-2-carboxylic acid: The carboxylic acid form, which may have different solubility and reactivity compared to the ester form.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Biological Activity
Ethyl 4-isobutoxy-3-methylbenzofuran-2-carboxylate is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, focusing on antimicrobial and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a benzofuran core structure, which is known for its potential therapeutic effects. The presence of the isobutoxy group enhances its lipophilicity and may contribute to its biological activity.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The following table summarizes the effectiveness of this compound against selected microorganisms:
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Bactericidal |
Escherichia coli | 64 µg/mL | Bactericidal |
Candida albicans | 128 µg/mL | Fungicidal |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The following case study illustrates this effect:
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed, with IC50 values around 25 µM.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.
These results suggest that the compound may induce apoptosis through mitochondrial pathways, making it a potential lead compound for further anticancer drug development.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.
Properties
Molecular Formula |
C16H20O4 |
---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
ethyl 3-methyl-4-(2-methylpropoxy)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C16H20O4/c1-5-18-16(17)15-11(4)14-12(19-9-10(2)3)7-6-8-13(14)20-15/h6-8,10H,5,9H2,1-4H3 |
InChI Key |
SOYIXXHJGOUODF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCC(C)C)C |
Origin of Product |
United States |
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